molecular formula C15H20O2 B2923364 (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone CAS No. 84389-48-0

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone

Cat. No.: B2923364
CAS No.: 84389-48-0
M. Wt: 232.323
InChI Key: FSWKCOOMOOUSHC-UHFFFAOYSA-N
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Description

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone is an organic compound with the molecular formula C15H20O2 It is a derivative of tetrahydropyran and is characterized by the presence of a p-tolyl group attached to the methanone moiety

Scientific Research Applications

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications, such as pesticides and herbicides.

    Material Science: The compound is explored for its use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with p-tolylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures, typically around 0°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. The molecular targets and pathways involved would vary based on the specific biological activity of the final compound.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyltetrahydro-2H-pyran-4-one: A precursor in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(p-tolyl)methanone.

    p-tolylmagnesium bromide: A reagent used in the synthesis of the compound.

    2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of the tetrahydropyran ring and the p-tolyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

(2,2-dimethyloxan-4-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11-4-6-12(7-5-11)14(16)13-8-9-17-15(2,3)10-13/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWKCOOMOOUSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCOC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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